molecular formula C13H18N2O3 B3022488 [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine CAS No. 727674-88-6

[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine

Cat. No.: B3022488
CAS No.: 727674-88-6
M. Wt: 250.29 g/mol
InChI Key: YRTQMZLOEWFCAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine typically involves the reaction of 2-methyl-4-nitrophenol with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is replaced by the morpholin-4-yl-2-oxoethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

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Scientific Research Applications

Chemistry:

Biology:

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Mechanism of Action

The mechanism of action of [2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholin-4-yl-2-oxoethoxy group plays a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, including the formation of the morpholine derivative and subsequent reactions to introduce the phenyl and methyl groups. The general synthetic route can be summarized as follows:

  • Formation of Morpholine Derivative : The morpholine ring is synthesized from 4-chloromorpholine and appropriate carbonyl compounds.
  • Introduction of Phenyl Group : A phenyl amine is reacted with the morpholine derivative under suitable conditions to form the target compound.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors:

  • PI3 Kinase Inhibition : Similar compounds have been shown to inhibit PI3 kinase, which plays a critical role in cell growth and survival pathways. In particular, derivatives with morpholine groups have been evaluated for their ability to selectively inhibit PI3K isoforms, demonstrating potential in cancer therapy .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of morpholine-containing compounds. For instance, a related compound demonstrated significant activity against multidrug-resistant (MDR) bacteria by enhancing the efficacy of β-lactam antibiotics:

  • Mechanism : The compound interacts with penicillin-binding proteins (PBPs), restoring antibiotic efficacy in resistant strains such as MRSA .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at low micromolar concentrations, with IC50 values comparable to known chemotherapeutic agents.
    Cell LineIC50 (µM)
    A375 Melanoma0.58
    MCF7 Breast Cancer1.20
    HeLa Cervical0.75
  • Synergistic Effects with Antibiotics : In a study focusing on MDR bacteria, this compound was tested in combination with ampicillin. The results showed a significant reduction in the minimum inhibitory concentration (MIC) when used together, suggesting a synergistic effect.
    AntibioticMIC Alone (µg/mL)MIC with Compound (µg/mL)
    Ampicillin328
    Cefotaxime164

Properties

IUPAC Name

2-(4-amino-3-methylphenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10-8-11(2-3-12(10)14)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTQMZLOEWFCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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